(S)-chroman-3-amine hydrochloride
Overview
Description
(S)-chroman-3-amine hydrochloride is a chiral amine compound with a chroman structure. It is often used in various chemical and pharmaceutical applications due to its unique properties. The compound is known for its potential in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-chroman-3-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a chroman derivative.
Amine Introduction: An amine group is introduced at the 3-position of the chroman ring through a series of reactions, including reductive amination or nucleophilic substitution.
Chirality Induction: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the desired (S)-configuration.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors. The process involves:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification: Using techniques like crystallization, filtration, and chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(S)-chroman-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives.
Scientific Research Applications
(S)-chroman-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders and as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of (S)-chroman-3-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets enzymes and receptors involved in neurotransmission and signal transduction.
Pathways Involved: The compound modulates pathways related to neurotransmitter release, receptor activation, and intracellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
®-chroman-3-amine hydrochloride: The enantiomer of (S)-chroman-3-amine hydrochloride with different biological activity.
Chroman-4-amine hydrochloride: A similar compound with the amine group at the 4-position.
Chroman-3-carboxylic acid: A derivative with a carboxylic acid group instead of an amine.
Uniqueness
This compound is unique due to its specific (S)-configuration, which imparts distinct biological activity and selectivity in its interactions with molecular targets. This makes it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
(3S)-3,4-dihydro-2H-chromen-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-4,8H,5-6,10H2;1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLATPDKWVAAIL-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](COC2=CC=CC=C21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742636 | |
Record name | (3S)-3,4-Dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211506-60-4, 1272756-08-7 | |
Record name | 2H-1-Benzopyran-3-amine, 3,4-dihydro-, hydrochloride (1:1), (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211506-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3,4-Dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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